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Compound of Interest

Compound Name:
4-(Chloromethyl)-2-fluoro-1-

phenoxybenzene

CAS No.: 1038979-92-8

Cat. No.: B1517232

Get Quote

Executive Summary
4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8) is a specialized benzylic

chloride intermediate used primarily in medicinal chemistry. It serves as a key electrophile for

introducing the 3-fluoro-4-phenoxybenzyl moiety—a privileged pharmacophore found in various

tyrosine kinase inhibitors (TKIs), particularly those targeting BTK (Bruton's Tyrosine Kinase)

and c-Met. The fluorine substitution at the ortho position to the ether linkage enhances

metabolic stability by blocking oxidative dealkylation, while the phenoxy group provides

essential hydrophobic interactions within the ATP-binding pocket of kinase targets.

Part 1: Nomenclature & Synonyms
Correct identification is critical due to the varying numbering conventions used in chemical

catalogs and patent literature. The compound is most accurately described as a substituted

benzyl chloride.

Synonym & Identifier Matrix
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Identifier Type Value / Name Context / Usage

IUPAC Name
4-(Chloromethyl)-2-fluoro-1-

phenoxybenzene
Official systematic name.[1]

Common Name
3-Fluoro-4-phenoxybenzyl

chloride

Preferred in synthetic organic

chemistry; indicates the benzyl

chloride functionality.

Alternative Name 1
1-(Chloromethyl)-3-fluoro-4-

phenoxybenzene

Variation based on substituent

priority.

Alternative Name 2 -Chloro-3-fluoro-4-

phenoxytoluene

Older nomenclature treating it

as a toluene derivative.

CAS Registry Number 1038979-92-8
Unique identifier for database

searches.

SMILES ClCc1ccc(Oc2ccccc2)c(F)c1
For chemoinformatics and

modeling.

Molecular Formula

C

H

ClFO

Useful for mass spectrometry

verification.

Molecular Weight 236.67 g/mol Calculation standard.

Part 2: Chemical Identity & Physical Properties
This compound acts as a potent alkylating agent. Its physical properties dictate specific

handling requirements to maintain stability and safety.
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Property Data / Specification Implication for Handling

Physical State Colorless to pale yellow oil
Liquid handling; may crystallize

at low temps.

Boiling Point ~330 °C (Predicted)

High boiling; purify via column

chromatography rather than

distillation.

Density ~1.25 g/cm³

Denser than water; forms the

bottom layer in aqueous

extractions.

Solubility
Soluble in DCM, THF, EtOAc,

Toluene

Compatible with standard

organic synthesis solvents.

Reactivity Electrophilic (Alkylating Agent)

Moisture sensitive; hydrolyzes

to the alcohol over time. Store

under inert gas.

Storage
2–8 °C, Inert Atmosphere

(Ar/N₂)

Prevent hydrolysis and

degradation.

Part 3: Synthetic Utility & Mechanism
The primary utility of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene lies in its ability to

append the 3-fluoro-4-phenoxybenzyl group to nucleophilic scaffolds (amines, pyrazoles,

phenols).

Mechanistic Insight: The Fluorine Effect
The strategic placement of the fluorine atom at the C3 position (relative to the benzyl group)

serves two roles:

Metabolic Stability: It blocks the P450-mediated oxidation of the aromatic ring, a common

clearance pathway for non-fluorinated analogues.

Conformational Lock: The electronic repulsion between the fluorine lone pairs and the ether

oxygen can restrict bond rotation, potentially pre-organizing the molecule for better binding

affinity to the kinase active site.
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Reaction Pathway Visualization
The following diagram illustrates the synthesis of the chloride from its alcohol precursor and its

subsequent application in drug synthesis.

Precursor:
(3-Fluoro-4-phenoxyphenyl)methanol

Target:
4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

(CAS 1038979-92-8)

 Chlorination
 (SNi Mechanism)

Reagent:
Thionyl Chloride (SOCl2)

Cat. DMF Final Drug Intermediate:
N-(3-Fluoro-4-phenoxybenzyl)-Heterocycle

 N-Alkylation
 (SN2 Mechanism)

Nucleophile:
N-Heterocycle (e.g., Pyrazole)

Drug Scaffold

 + Base (Cs2CO3)

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming the alcohol precursor into the active electrophile for

drug conjugation.[2]

Part 4: Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the chloride is driven by

gas evolution (

and

), making it irreversible.

Protocol A: Synthesis of 4-(Chloromethyl)-2-fluoro-1-
phenoxybenzene
Objective: Convert (3-fluoro-4-phenoxyphenyl)methanol to the corresponding benzyl chloride.

Reagents:

(3-Fluoro-4-phenoxyphenyl)methanol (1.0 equiv)

Thionyl Chloride (
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) (1.5 equiv)

N,N-Dimethylformamide (DMF) (Catalytic, 0.1 mol%)

Dichloromethane (DCM) (Anhydrous, 10 mL/g)

Step-by-Step Methodology:

Setup: Charge an oven-dried round-bottom flask with (3-fluoro-4-phenoxyphenyl)methanol

and anhydrous DCM under a nitrogen atmosphere.

Activation: Add catalytic DMF (activates

via the Vilsmeier-Haack intermediate).

Addition: Cool the solution to 0 °C. Add

dropwise via a syringe pump or addition funnel to control the exotherm and gas evolution.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower

) should disappear, replaced by the chloride spot (higher

).

Workup: Quench the reaction carefully by pouring into ice-cold saturated

solution.

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude oil is typically >95% pure. If necessary, purify via rapid filtration

through a silica plug eluting with Hexanes/DCM.
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Protocol B: General N-Alkylation (Drug Scaffold
Coupling)
Objective: Attach the benzyl group to a nitrogen-containing heterocycle (e.g., a pyrazole core of

a BTK inhibitor).

Reagents:

Heterocyclic Core (1.0 equiv)

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.1 equiv)

Cesium Carbonate (

) (2.0 equiv)

Acetonitrile (MeCN) or DMF (Solvent)

Methodology:

Dissolution: Dissolve the heterocycle in MeCN.

Base Addition: Add

. Stir for 15 minutes to deprotonate the N-H.

Alkylation: Add the benzyl chloride (dissolved in a minimum amount of solvent) dropwise.

Heating: Heat the mixture to 60–80 °C for 4–12 hours.

Causality: Heating overcomes the activation energy for the

displacement of the chloride.

Isolation: Cool, filter off inorganic salts, and concentrate. Purify via column chromatography.

Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1517232/docs?utm_src=pdf-body#comprehensive-technical-guide-4-chloromethyl-2-fluoro-1-phenoxybenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517232?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Corrosive/Irritant: Benzylic chlorides are potent lachrymators and skin irritants. They can

alkylate DNA, posing a potential genotoxic risk.

Hydrolysis: Reacts with water to release HCl gas.

Engineering Controls:

Always handle in a functioning fume hood.

Use double-gloving (Nitrile) to prevent skin absorption.

Quench all glassware and tools with a dilute ammonia solution before removal from the hood

to neutralize residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1517232/docs#comprehensive-technical-guide-4-
chloromethyl-2-fluoro-1-phenoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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